2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one
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Overview
Description
2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one is a complex organic compound that features a piperazine ring substituted with a 3,4-dichlorophenyl group and a pyran-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a compound containing an active hydrogen atom (such as a phenol or pyranone). The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained in good yield .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the pyranone ring can be reduced to a hydroxyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution of the chlorine atoms could introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antibacterial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, modulating their activity. The dichlorophenyl group and the pyranone moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Properties
Molecular Formula |
C16H16Cl2N2O3 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-[[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl]-5-hydroxypyran-4-one |
InChI |
InChI=1S/C16H16Cl2N2O3/c17-13-2-1-11(7-14(13)18)20-5-3-19(4-6-20)9-12-8-15(21)16(22)10-23-12/h1-2,7-8,10,22H,3-6,9H2 |
InChI Key |
AFUOVFHILRWKPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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